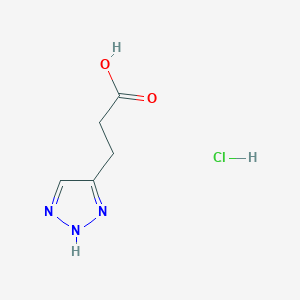

3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride

Übersicht

Beschreibung

3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The general reaction scheme is as follows:

Preparation of Azide: The starting material, an alkyl halide, is converted to an azide using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.

Hydrolysis and Acidification: The resulting triazole compound is hydrolyzed and acidified to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and drug development. This compound features a propanoic acid backbone and a 1,2,3-triazole ring, which can enhance its pharmacological properties.

General Information

Synthesis and Characterization

While the search results do not provide a detailed synthesis of this compound, they do mention methods for synthesizing related triazole compounds. These include Click chemistry, Sonogashira coupling, and the Mannich reaction. Click chemistry involves reacting an alkyne with an azide group to form a triazole ring. Sonogashira coupling involves reacting an alkyne with an aryl or vinyl halide to create a carbon-carbon triple bond. The Mannich reaction involves reacting formaldehyde, a primary amine, and a ketone to form a β-amino carbonyl compound.

Potential Applications in Scientific Experiments

This compound and its derivatives have potential applications in diverse scientific experiments:

- Medicinal Chemistry: Triazole-containing compounds exhibit significant biological activities, making them interesting for drug development.

- Antidiabetic Agents: Hybrid 1H-1,2,3-triazole derivatives have been studied as potential antidiabetic agents .

- Radiotracer Studies: Radioisotopes can be created by exposing a sample to a stream of neutrons, which can then be measured using sensitive counting equipment .

Related Compounds

Other related triazole compounds and their applications include:

- 2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride: This compound is studied for its potential biological activities and applications in medicinal chemistry.

- 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Contains a different triazole isomer and exhibits different biological properties due to structural variations.

- 5-Amino-1H-[1,2,4]triazole: Primarily studied for its role in plant growth regulation.

- 2-Amino-[1,2,4]triazole: Known for its herbicidal properties.

- 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride: This compound has a molecular weight of 193.59 g/mol and the molecular formula C5H8ClN3O3 .

- 3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride: Is intended for research purposes and not designed for human therapeutic applications or veterinary use.

Limitations and Future Directions

Further research is needed to fully understand the applications of this compound. This includes:

- Interaction studies to understand how it interacts with biological systems.

- Exploration of its potential research uses.

- Evaluation of its safety and toxicity.

Wirkmechanismus

The mechanism of action of 3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, the triazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of the target proteins and lead to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(1H-1,2,4-triazol-1-yl)propanoic acid: Another triazole derivative with similar structural features but different nitrogen atom positions in the ring.

2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: A hydroxylated triazole derivative with additional functional groups.

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid: An amino-substituted triazole derivative with distinct chemical properties.

Uniqueness

3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical reactivity and biological activity. The position of the nitrogen atoms in the triazole ring influences its interaction with biological targets and its suitability for various applications.

Biologische Aktivität

3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The triazole ring structure is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its effects on inflammation, antimicrobial properties, and potential therapeutic applications.

Structural Information

- Molecular Formula : CHClNO

- Molecular Weight : 177.59 g/mol

- SMILES : Cl.OC(=O)CC(C1=NNN=C1)C(=O)O

- InChIKey : JYKLORHRQMBGDN-UHFFFAOYSA-N

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In a study involving peripheral blood mononuclear cells (PBMCs), this compound was shown to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ. Specifically, at a concentration of 100 µg/mL, it inhibited the release of TNF-α by approximately 44-79% in stimulated PBMC cultures .

Table 1: Cytokine Release Inhibition by Triazole Derivatives

| Compound | TNF-α Reduction (%) | IFN-γ Reduction (%) | IL-10 Increase (%) |

|---|---|---|---|

| 3a | 79 | 68 | 10 |

| 3c | 60 | 65 | 15 |

| 3e | 44 | 79 | 20 |

Antimicrobial Activity

The antimicrobial potential of the triazole derivatives has also been investigated. The compound demonstrated activity against both Gram-positive and Gram-negative bacterial strains. However, its antibacterial efficacy was noted to be lower compared to other triazole derivatives substituted with more reactive groups .

Case Studies

In one notable case study involving the assessment of various triazole derivatives, including this compound, researchers evaluated their cytotoxicity and immunomodulatory effects in human cell lines. The results indicated that while these compounds exhibited low toxicity (cell viability remained above 90%), they effectively modulated immune responses by altering cytokine production .

The biological activity of triazole compounds is often attributed to their ability to form non-covalent interactions with enzymes and receptors in biological systems. The presence of the triazole ring facilitates these interactions, leading to significant pharmacological effects. For instance, the reduction in cytokine levels suggests that these compounds may inhibit pathways involved in inflammatory responses.

Eigenschaften

IUPAC Name |

3-(2H-triazol-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c9-5(10)2-1-4-3-6-8-7-4;/h3H,1-2H2,(H,9,10)(H,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRFIXMVWZBYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864015-25-7 | |

| Record name | 3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.